molecular formula C7H8N4O3 B2481973 4-Amino-3-nitrobenzamidoxime CAS No. 1256486-31-3

4-Amino-3-nitrobenzamidoxime

Cat. No.: B2481973
CAS No.: 1256486-31-3
M. Wt: 196.166
InChI Key: TVRXCANKIGMPAR-UHFFFAOYSA-N
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Description

4-Amino-3-nitrobenzamidoxime is an organic compound with the molecular formula C7H8N4O3 It is a derivative of benzamidoxime, characterized by the presence of an amino group at the 4-position and a nitro group at the 3-position on the benzene ring

Scientific Research Applications

4-Amino-3-nitrobenzamidoxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe to investigate biological pathways involving nitro and amino groups.

    Medicine: Potential applications in drug development, particularly in designing molecules with specific biological activities. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals due to its reactive functional groups.

Safety and Hazards

4-Amino-3-nitrobenzamidoxime can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with care, using protective gloves, eye protection, and face protection .

Future Directions

The biochemical and physiological effects of 4-Amino-3-nitrobenzamidoxime are not well understood. Therefore, future directions for research include an investigation of its biochemical and physiological effects, as well as its potential applications in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-nitrobenzamidoxime typically involves the following steps:

    Nitration: The starting material, 4-Aminobenzamidoxime, undergoes nitration to introduce the nitro group at the 3-position. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and minimize side reactions.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for monitoring and adjusting reaction parameters can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-nitrobenzamidoxime can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

    Oxidation: The compound can undergo oxidation reactions, where the amino group is oxidized to a nitroso or nitro group under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.

    Oxidation: Potassium permanganate, hydrogen peroxide.

Major Products Formed

    Reduction: 4-Amino-3-aminobenzamidoxime.

    Substitution: Various substituted derivatives depending on the reagent used.

    Oxidation: 4-Nitroso-3-nitrobenzamidoxime, 4-Nitro-3-nitrobenzamidoxime.

Mechanism of Action

The mechanism of action of 4-Amino-3-nitrobenzamidoxime involves its interaction with molecular targets through its functional groups. The amino and nitro groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of the amidoxime group.

    4-Amino-3-nitrobenzamide: Similar structure but with an amide group instead of the amidoxime group.

    4-Amino-3-nitrobenzylamine: Similar structure but with a benzylamine group instead of the amidoxime group.

Uniqueness

4-Amino-3-nitrobenzamidoxime is unique due to the presence of both an amino group and a nitro group on the benzene ring, along with the amidoxime functional group. This combination of functional groups provides a distinct reactivity profile, making it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

4-amino-N'-hydroxy-3-nitrobenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O3/c8-5-2-1-4(7(9)10-12)3-6(5)11(13)14/h1-3,12H,8H2,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRXCANKIGMPAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=NO)N)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C(=N/O)/N)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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